

Spectroscopic Data of DL-Methioninol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **DL-Methioninol**

Cat. No.: **B096836**

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **DL-Methioninol** (2-amino-4-(methylthio)butan-1-ol), a chiral amino alcohol derived from the essential amino acid DL-methionine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic interpretation to serve as a key reference for compound verification and quality control. We will explore the characteristic signatures of **DL-Methioninol** in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the expected spectral features, causality behind the data, and standardized protocols for data acquisition, ensuring a framework of scientific integrity and experimental reproducibility.

Introduction to DL-Methioninol: Structure and Analysis

DL-Methioninol is the reduced alcohol analog of DL-methionine, where the carboxylic acid functional group is replaced by a primary alcohol. This structural modification significantly alters its chemical properties and, consequently, its spectroscopic signature. With a molecular formula of C₅H₁₃NOS and a molecular weight of 135.23 g/mol, its structure contains a primary amine, a primary alcohol, and a thioether side chain, making it a versatile chiral building block in pharmaceutical and chemical synthesis.[\[1\]](#)[\[2\]](#)

The unambiguous structural confirmation of **DL-Methioninol** is paramount for its application in regulated industries. Spectroscopic techniques provide a non-destructive and highly specific fingerprint of the molecule's structure.

- NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the connectivity and chemical environment of each atom.
- IR Spectroscopy identifies the key functional groups present, confirming the conversion of the carboxylic acid to an alcohol.
- Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

This guide will detail the expected data from each of these techniques, providing a comprehensive spectroscopic profile of **DL-Methioninol**.

Caption: Chemical Structure of **DL-Methioninol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. The analysis of both ^1H and ^{13}C NMR spectra allows for the complete assignment of the hydrogen and carbon skeletons.

^1H NMR Spectroscopy: Interpretation

The ^1H NMR spectrum provides a map of the different chemical environments of protons in the molecule. For **DL-Methioninol**, we expect five distinct signals, plus exchangeable protons from the amine and alcohol groups. The chirality at the C2 position renders the adjacent methylene protons (at C1 and C3) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Table 1: Predicted ^1H NMR Chemical Shifts and Assignments for **DL-Methioninol**

Assigned Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5 (S-CH ₃)	~2.10	Singlet (s)	3H
H-3 (-CH ₂ -S)	~2.55	Triplet (t)	2H
H-4 (-S-CH ₂ -)	~1.70 - 1.90	Multiplet (m)	2H
H-2 (-CH(NH ₂)-)	~3.10	Multiplet (m)	1H
H-1 (-CH ₂ -OH)	~3.45 and ~3.65	Doublet of doublets (dd)	2H
-NH ₂	Variable (Broad)	Singlet (s)	2H
-OH	Variable (Broad)	Singlet (s)	1H

Causality of Assignments:

- S-CH₃ (H-5): The singlet at ~2.10 ppm is highly characteristic of a methyl group attached to a sulfur atom. Its integration of 3H confirms this assignment.
- -CH₂-S (H-3): These protons are adjacent to the sulfur atom, resulting in a downfield shift to ~2.55 ppm. They are coupled to the H-4 protons, leading to a triplet.
- -CH₂-CH₂-S (H-4): This methylene group is further from the electron-withdrawing sulfur and is therefore more upfield. It is coupled to both H-3 and H-2, resulting in a complex multiplet.
- CH(NH₂) (H-2): This methine proton is deshielded by both the amine and the hydroxymethyl group, placing its signal around 3.10 ppm.
- CH₂-OH (H-1): These protons are adjacent to the chiral center (C2) and are thus diastereotopic. They will appear as two separate signals, each likely a doublet of doublets due to geminal coupling and coupling to H-2. The adjacent oxygen atom shifts them significantly downfield.
- -NH₂ and -OH Protons: These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and may not be observed if D₂O is used as the solvent due to H-D exchange.

¹³C NMR Spectroscopy: Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For **DL-Methioninol**, five signals are expected, corresponding to the five carbon atoms in the structure. This spectrum is particularly useful for confirming the reduction of the carboxylic acid to an alcohol.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for **DL-Methioninol**

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-5 (CH ₃ -S)	~15	Typical for a methyl group attached to sulfur.
C-3 (-CH ₂ -S)	~30	Aliphatic carbon adjacent to sulfur.
C-4 (-S-CH ₂ -)	~35	Aliphatic carbon in the chain.
C-2 (-CH(NH ₂)-)	~55	Carbon attached to the amine group.
C-1 (-CH ₂ -OH)	~65	Carbon attached to the hydroxyl group.

Key Interpretive Insight: The most critical feature of this spectrum, when compared to that of DL-methionine, is the absence of a signal in the ~175 ppm region (characteristic of a carboxylic acid carbon) and the appearance of a new signal in the ~65 ppm region, which is definitive for the primary alcohol carbon (C-1). This single observation provides conclusive evidence of the successful chemical transformation.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for ensuring the accuracy and reproducibility of NMR data.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **DL-Methioninol** sample.

- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) for observing exchangeable protons, or Chloroform-d ($CDCl_3$) if the sample is soluble).
- Add a small amount of an internal standard, such as DSS or TMS, for accurate chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - Acquire a 1H NMR spectrum using a standard single-pulse experiment. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift axis using the internal standard.

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of **DL-Methioninol** is distinguished by the strong absorptions corresponding to its alcohol and amine groups.

Interpretation of Key Absorption Bands

The key diagnostic feature is the presence of a strong O-H stretching band and the absence of the characteristic C=O stretch of a carboxylic acid.

Table 3: Characteristic IR Absorption Bands for **DL-Methioninol**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Intensity
3400 - 3200	O-H and N-H	Stretching	Strong, Broad
2950 - 2850	C-H (sp ³)	Stretching	Medium-Strong
1640 - 1550	N-H	Bending (Scissoring)	Medium
1470 - 1430	C-H	Bending	Medium
1050 - 1000	C-O	Stretching	Strong

Causality of Absorptions:

- O-H and N-H Stretching: The region from 3400-3200 cm⁻¹ will be dominated by a broad, strong band resulting from the overlapping stretching vibrations of the O-H (alcohol) and N-H (amine) bonds. Hydrogen bonding contributes significantly to the broadening of this peak.
- C-H Stretching: The sharp peaks between 2950 and 2850 cm⁻¹ are characteristic of stretching vibrations from the sp³-hybridized C-H bonds in the butyl chain and methyl group.
- N-H Bending: The absorption around 1600 cm⁻¹ is due to the scissoring (bending) motion of the primary amine (-NH₂) group.
- C-O Stretching: A strong, prominent peak in the fingerprint region, around 1050 cm⁻¹, corresponds to the C-O single bond stretching of the primary alcohol. This band is a key indicator of the alcohol functionality.

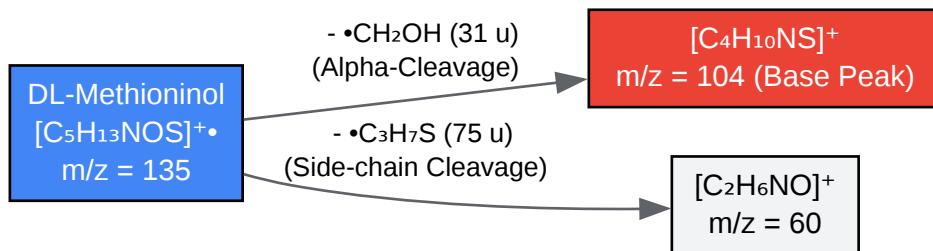
Experimental Protocol for IR (FTIR-ATR)

The Attenuated Total Reflectance (ATR) technique is a modern, simple method for acquiring IR spectra of solid or liquid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .
- Sample Application: Place a small amount of the **DL-Methioninol** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For a relatively small molecule like **DL-Methioninol**, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.


Fragmentation Analysis (Predicted EI-MS)

Under EI conditions, the molecule is ionized to form a molecular ion ($\text{M}^{+\bullet}$), which then undergoes fragmentation. The molecular ion peak for **DL-Methioninol** is expected at a mass-to-charge ratio (m/z) of 135.

- Molecular Ion ($\text{M}^{+\bullet}$): $m/z = 135$
- Key Fragmentation Pathways:
 - Alpha-Cleavage: The most favorable cleavage for amino alcohols is the bond between C1 and C2. This results in the loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, 31 u), leading to a stable iminium ion fragment.

- Fragment: $[M - 31]^+$ at m/z 104 (often the base peak).
- Loss of Side Chain: Cleavage of the C3-C4 bond can lead to the loss of the methylthioethyl radical ($\bullet\text{CH}_2\text{CH}_2\text{SCH}_3$, 75 u).
- Fragment: $[M - 75]^+$ at m/z 60.
- McLafferty-type Rearrangement: While less common for this structure, rearrangements can occur.

Visualization of Proposed Fragmentation

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS fragmentation pathway for **DL-Methioninol**.

Experimental Protocol for Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **DL-Methioninol** (~1 mg/mL) in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid (0.1%) to promote protonation ($[\text{M}+\text{H}]^+$).
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion spray.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed should be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 136. Tandem MS (MS/MS) can be performed by isolating the m/z 136 ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for further structural confirmation.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of **DL-Methioninol**. ¹³C NMR and IR spectroscopy are particularly powerful in confirming the conversion of the parent amino acid's carboxylic acid to the primary alcohol. ¹H NMR provides a detailed map of the proton environment, while mass spectrometry confirms the molecular weight and key structural motifs through fragmentation. The predictive data and standardized protocols outlined in this guide serve as an authoritative reference for researchers, ensuring data integrity and facilitating the confident use of **DL-Methioninol** in scientific applications.

References

- PubChem. L-Methionine - Compound Summary.
- The International Pharmacopoeia. DL-Methionine (DL-Methioninum).
- NIST. DL-Methionine. in NIST Chemistry WebBook, SRD 69, eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology. [Link]
- Barcena, H. S., et al. (2003). Redox Inversion of Helicity in Propeller-Shaped Molecules Derived from S-Methyl Cysteine and Methioninol. *Organic Letters*, 5(5), 709-711. [Link]
- PubChem. L-Methioninol - Compound Summary.
- Tarabini, A., et al. (2002). Palladium(II) and platinum(II) complexes of dithiocarbamates and L-methioninol. *Transition Metal Chemistry*, 27, 197-201. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Data of DL-Methioninol: A Technical Guide for Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096836#spectroscopic-data-of-dl-methioninol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com